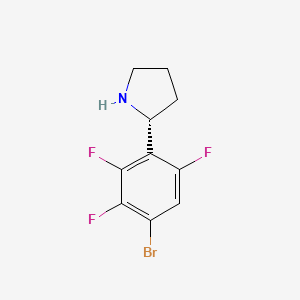![molecular formula C10H11ClN2 B13339940 3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13339940.png)
3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a chloropropyl group attached to the nitrogen atom of the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of pyrrolo[2,3-b]pyridine with 3-chloropropyl halides under basic conditions. One common method is to use sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The pyridine and pyrrole rings can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride (NaH), dimethylformamide (DMF), and various nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 3-(3-aminopropyl)-1H-pyrrolo[2,3-b]pyridine derivative.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Chemical Biology: The compound can be used as a probe to investigate the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of 3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloropropyl group can act as a reactive site for further functionalization, allowing the compound to form covalent bonds with target proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Chloropropyl)-1H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a different fusion pattern of the pyridine and pyrrole rings.
3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific fusion pattern and the presence of the chloropropyl group, which provides a versatile site for further chemical modifications. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse biological and chemical properties.
Eigenschaften
Molekularformel |
C10H11ClN2 |
|---|---|
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
3-(3-chloropropyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H11ClN2/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h2,4,6-7H,1,3,5H2,(H,12,13) |
InChI-Schlüssel |
OKSLXEWBSAGQHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC=C2CCCCl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B13339865.png)
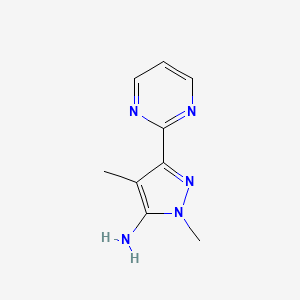

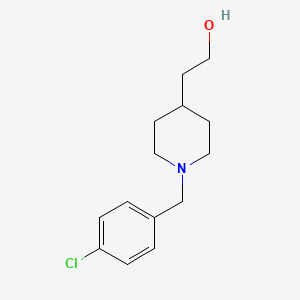
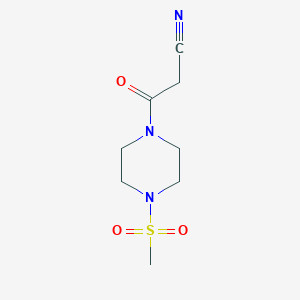
![Ethyl 2,2-difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate](/img/structure/B13339897.png)
![N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide](/img/structure/B13339907.png)
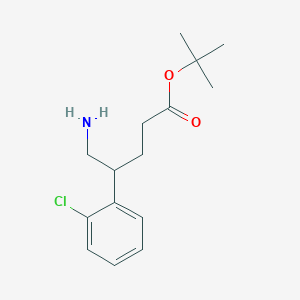
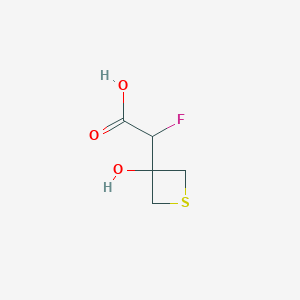
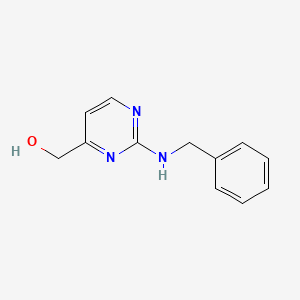
![5-[(2,3-Dihydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13339926.png)

